Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate
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Overview
Description
Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate alkenes under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: This compound is used in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative used .
Comparison with Similar Compounds
Methyl 7-(thiophen-2-yl)hepta-2,4,6-trienoate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
62826-51-1 |
---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
methyl 7-thiophen-2-ylhepta-2,4,6-trienoate |
InChI |
InChI=1S/C12H12O2S/c1-14-12(13)9-5-3-2-4-7-11-8-6-10-15-11/h2-10H,1H3 |
InChI Key |
CPPPKQXIGJBGAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC=CC1=CC=CS1 |
Origin of Product |
United States |
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